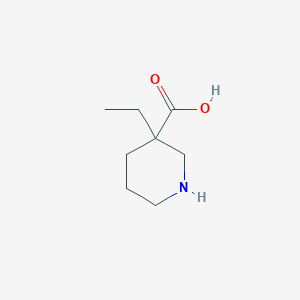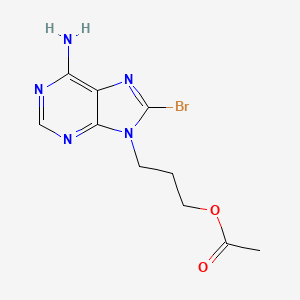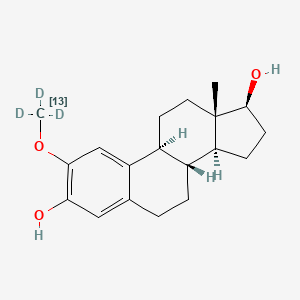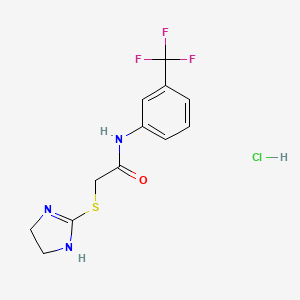
2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL is a complex organic compound that features an imidazole ring, a trifluoromethyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL typically involves multiple steps. One common route starts with the preparation of the imidazole ring, followed by the introduction of the thiol group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: Similar in structure but lacks the trifluoromethyl group.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains a phenol group instead of the acetamide moiety.
Uniqueness
2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YLTHIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE HCL is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H13ClF3N3OS |
|---|---|
Poids moléculaire |
339.77 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H12F3N3OS.ClH/c13-12(14,15)8-2-1-3-9(6-8)18-10(19)7-20-11-16-4-5-17-11;/h1-3,6H,4-5,7H2,(H,16,17)(H,18,19);1H |
Clé InChI |
UZLHUCWIPQUUIT-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine](/img/structure/B15088124.png)
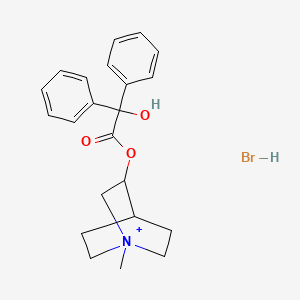
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)
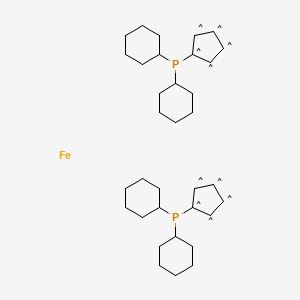
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)
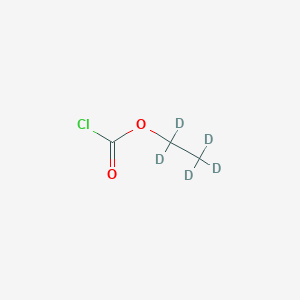

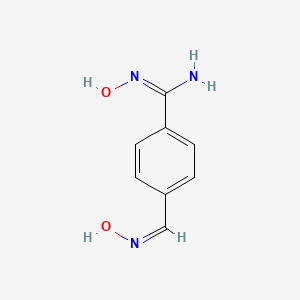
![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)

